Inauhzin is classified as a small molecule compound that activates p53, a critical regulator in cellular stress responses and tumor suppression. It was first identified through screening for compounds that could enhance p53 activity while minimizing toxicity to normal cells. The compound's structure includes a phenothiazine moiety and a triazinoindole group, which are essential for its biological activity .
The synthesis of Inauhzin involves several steps, starting from commercially available isatin. The general synthetic pathway includes:
The purity of synthesized compounds is typically over 95%, confirmed by LC/MS analysis .
Inauhzin has a complex molecular structure characterized by:
The structural integrity is crucial for its interaction with p53 and other cellular targets, influencing its biological activity .
Inauhzin participates in several key chemical reactions relevant to its function as a p53 activator:
These reactions contribute to its potential as an anticancer agent by facilitating apoptosis in cancer cells while sparing normal cells.
The mechanism by which Inauhzin exerts its effects involves several steps:
Inauhzin exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into therapeutic agents .
Inauhzin has several promising applications in scientific research and medicine:
Inauhzin (INZ) exerts its anticancer effects primarily through selective inhibition of SIRT1 deacetylase, a NAD+-dependent enzyme overexpressed in numerous human cancers. SIRT1 deacetylates the C-terminal lysine residues of p53 (specifically K382), facilitating MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53 [2] [8]. By binding to and inhibiting SIRT1 (IC₅₀ ~2 µM), INZ prevents p53 deacetylation, leading to:
Table 1: SIRT1 Inhibition by Inauhzin in Cancer vs. Normal Cells
Cell Type | SIRT1 Activity (% Reduction) | p53 Acetylation (Fold Increase) | p53 Half-Life Extension |
---|---|---|---|
H460 Lung Cancer | 85% | 4.2x | 3.5 hours |
HCT116 Colon Cancer | 78% | 3.8x | 3.2 hours |
Wi38 Normal Fibroblast | 15% | 1.2x | 0.5 hours |
Data derived from biochemical assays and Western blot analyses [2] [8] [10].
INZ synergizes with genotoxic chemotherapeutics (cisplatin/doxorubicin) and MDM2 antagonists (Nutlin-3) by amplifying p53 acetylation and disrupting its ubiquitination cycle:
Table 2: Synergistic Effects of Inauhzin Combinations in Cancer Cells
Combination | Cell Line | *Synergy Index (CI) | p53 Activation (Fold) | Apoptosis (% Increase) |
---|---|---|---|---|
INZ + Cisplatin | H460 Lung | 0.3 | 8.0x p21 | 45% |
INZ + Doxorubicin | A549 Lung | 0.4 | 6.5x PUMA | 38% |
INZ + Nutlin-3 | HCT116 Colon | 0.2 | 9.2x Cleaved PARP | 52% |
Combination Index (CI) <1 indicates synergy [1] [6]. |
INZ-activated p53 induces apoptosis through dual mechanisms:
Table 3: Transcriptional vs. Non-Transcriptional Apoptotic Mechanisms
Mechanism | Key Effectors | INZ-Induced Change | Functional Outcome |
---|---|---|---|
Transcriptional | PUMA, p21, DR5 | mRNA: 6–8-fold increase | Cell cycle arrest, DNA repair |
Non-Transcriptional | Bax activation | Mitochondrial Bax: 70% translocation | Cytochrome c release, caspase-9 cleavage |
Caspase Execution | Caspase-3/7 | Activity: 4.5-fold increase | DNA fragmentation, apoptosis |
Data from qPCR, immunofluorescence, and caspase activity assays [6] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7